molecular formula C18H13F6NO5 B11085927 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl 4-nitrobenzoate

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl 4-nitrobenzoate

Cat. No.: B11085927
M. Wt: 437.3 g/mol
InChI Key: LKJJZJBAJGCRGZ-UHFFFAOYSA-N
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Description

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl 4-nitrobenzoate is a synthetic organic compound It features a complex structure with multiple functional groups, including a hexafluoroisopropanol moiety, a dimethylphenyl group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl 4-nitrobenzoate typically involves multiple steps:

    Formation of the Hexafluoroisopropanol Moiety: This can be achieved by reacting hexafluoroacetone with a suitable alcohol under acidic conditions.

    Attachment to the Dimethylphenyl Group: The hexafluoroisopropanol derivative is then reacted with 2,6-dimethylphenol in the presence of a catalyst to form the desired intermediate.

    Esterification with 4-Nitrobenzoic Acid: The final step involves esterification of the intermediate with 4-nitrobenzoic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of advanced materials due to its unique structural properties.

Biology

    Biochemical Studies: The compound could be used as a probe in biochemical assays to study enzyme interactions.

Medicine

    Drug Development:

Industry

    Polymer Science: Use in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in catalysis, the compound may act as a ligand to stabilize transition states. In biochemical applications, it may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hexafluoroisopropanol moiety and the nitrobenzoate ester makes this compound unique, providing it with distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C18H13F6NO5

Molecular Weight

437.3 g/mol

IUPAC Name

[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl] 4-nitrobenzoate

InChI

InChI=1S/C18H13F6NO5/c1-9-7-12(16(27,17(19,20)21)18(22,23)24)8-10(2)14(9)30-15(26)11-3-5-13(6-4-11)25(28)29/h3-8,27H,1-2H3

InChI Key

LKJJZJBAJGCRGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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